molecular formula C16H24N4O4 B12287709 Decanal 2,4-dinitrophenylhydrazone

Decanal 2,4-dinitrophenylhydrazone

Cat. No.: B12287709
M. Wt: 336.39 g/mol
InChI Key: WVTWCMFTBSTXFK-ATVHPVEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanal 2,4-dinitrophenylhydrazone typically involves the reaction of decanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction . The reaction mixture is then heated to facilitate the formation of the hydrazone derivative. The product is usually purified by recrystallization from methanol or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as solid-phase extraction to remove unreacted reagents .

Chemical Reactions Analysis

Types of Reactions

. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .

Major Products Formed

The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.

Comparison with Similar Compounds

Similar Compounds

  • Formaldehyde-2,4-dinitrophenylhydrazone
  • Acetaldehyde-2,4-dinitrophenylhydrazone
  • Benzaldehyde-2,4-dinitrophenylhydrazone

Comparison

Decanal 2,4-dinitrophenylhydrazone is unique in its structure due to the presence of a long alkyl chain (decanal) attached to the hydrazone group. This distinguishes it from other similar compounds like formaldehyde-2,4-dinitrophenylhydrazone and acetaldehyde-2,4-dinitrophenylhydrazone, which have shorter alkyl chains

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

N-[(Z)-decylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12-

InChI Key

WVTWCMFTBSTXFK-ATVHPVEESA-N

Isomeric SMILES

CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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